molecular formula C23H23N3O3 B3014636 (4-(2-Methoxyphenyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone CAS No. 1798624-42-6

(4-(2-Methoxyphenyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone

Cat. No.: B3014636
CAS No.: 1798624-42-6
M. Wt: 389.455
InChI Key: OWBRQVAWJWDTTC-UHFFFAOYSA-N
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Description

“(4-(2-Methoxyphenyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone” is a chemical compound that has been studied for its potential therapeutic applications . It is structurally similar to arylpiperazine-based alpha1-adrenergic receptor antagonists such as trazodone, naftopidil, and urapidil .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various techniques such as NMR spectroscopy . The compound’s structure is crucial for understanding its properties and potential interactions with other molecules.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, its molecular formula is C23H23N3O3, and its molecular weight is 389.455.

Scientific Research Applications

Anti-HIV Activity

The compound has been investigated for its inhibition activity against HIV strains. A study found that derivatives of β-carboline, including a similar analogue to (4-(2-Methoxyphenyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone, displayed selective inhibition against the HIV-2 strain. These compounds did not show in vitro HIV-2 reverse transcriptase inhibition, suggesting other potential targets for their anti-HIV-2 activity (Ashok et al., 2015).

Antimicrobial Activity

Research has explored the antimicrobial properties of new pyridine derivatives, including compounds structurally related to this compound. These compounds demonstrated variable and modest activity against strains of bacteria and fungi (Patel et al., 2011).

Antagonists of G Protein-Coupled Receptors

This compound and its analogues have been studied as small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7). Compounds in this class exhibited subnanomolar potencies in both functional and binding assays, suggesting their potential as effective antagonists (Romero et al., 2012).

Cardiovascular and Neurological Applications

Some derivatives have shown strong antiarrhythmic and antihypertensive activities. The pharmacological results suggest that their effects may be related to alpha-adrenolytic properties, which depend on the presence of specific moieties in the chemical structure (Malawska et al., 2002).

TRPV4 Channel Antagonism

Derivatives of this compound have been identified as selective antagonists of the transient receptor potential vanilloid 4 (TRPV4) channel. These compounds showed analgesic effects in models of mechanical hyperalgesia, suggesting their potential in pain treatment (Tsuno et al., 2017).

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . It has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .

Biochemical Pathways

The activation or blockade of α1-ARs is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The compound’s interaction with α1-ARs can affect these pathways and their downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . The compound showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Result of Action

The compound’s action results in changes at the molecular and cellular levels. Most notably, it affects the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . It also influences the neurotransmitter system, specifically the monoamine neurotransmitters .

Future Directions

The compound shows promise as a potential alpha1-adrenergic receptor antagonist . Future research could focus on further understanding its mechanism of action and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

The compound (4-(2-Methoxyphenyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone has been found to interact with alpha1-adrenergic receptors, which are among the most studied G protein-coupled receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Cellular Effects

In terms of cellular effects, this compound’s interaction with alpha1-adrenergic receptors can influence various cellular processes. For instance, the primary function of alpha1-adrenergic receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to alpha1-adrenergic receptors. The in silico docking and molecular dynamics simulations have identified this compound as a promising lead compound . It exerts its effects at the molecular level through binding interactions with these receptors, potentially influencing enzyme activity and changes in gene expression .

Temporal Effects in Laboratory Settings

Its affinity for alpha1-adrenergic receptors suggests that it may have long-term effects on cellular function, particularly in in vitro or in vivo studies that focus on these receptors .

Metabolic Pathways

Given its interaction with alpha1-adrenergic receptors, it may be involved in pathways related to the metabolism of catecholamines .

Transport and Distribution

Its interaction with alpha1-adrenergic receptors suggests that it may be transported to sites where these receptors are present .

Subcellular Localization

The subcellular localization of this compound is another area that warrants further study. Given its interaction with alpha1-adrenergic receptors, it may be localized to areas of the cell where these receptors are present .

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-28-21-10-3-2-9-20(21)25-13-15-26(16-14-25)23(27)18-7-6-8-19(17-18)29-22-11-4-5-12-24-22/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBRQVAWJWDTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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